molecular formula C12H18O3 B070632 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI CAS No. 192227-54-6

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI

Cat. No. B070632
M. Wt: 210.27 g/mol
InChI Key: QMPRNINYIILURW-MFQSTILNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. It has also been shown to have a low toxicity profile.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI in lab experiments is its low toxicity profile. However, its limited availability and high cost may pose a limitation for its use in certain experiments.

Future Directions

Further research on 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI may focus on its potential applications in the development of novel anticancer and anti-inflammatory drugs. In addition, its use as a chiral building block in organic synthesis may also be explored. Further studies may also investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs and organic synthesis strategies.

Synthesis Methods

The synthesis of 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI involves the reaction of pentalenecarboxylic acid with methanol and hydrochloric acid to form the corresponding methyl ester. The addition of sodium ethoxide to the methyl ester leads to the formation of 1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI.

Scientific Research Applications

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anticancer and anti-inflammatory properties. In addition, it has shown potential as a chiral building block in organic synthesis.

properties

CAS RN

192227-54-6

Product Name

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl (3aS,6aR)-3-ethoxy-1,2,3,3a,6,6a-hexahydropentalene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-3-15-11-7-10(12(13)14-2)8-5-4-6-9(8)11/h4,6,8-11H,3,5,7H2,1-2H3/t8-,9+,10?,11?/m1/s1

InChI Key

QMPRNINYIILURW-MFQSTILNSA-N

Isomeric SMILES

CCOC1CC([C@H]2[C@@H]1C=CC2)C(=O)OC

SMILES

CCOC1CC(C2C1C=CC2)C(=O)OC

Canonical SMILES

CCOC1CC(C2C1C=CC2)C(=O)OC

synonyms

1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.